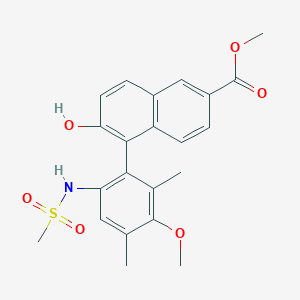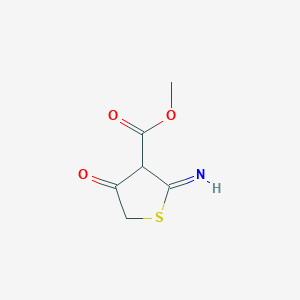
N-(Cyclopropanesulfonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropanesulfonyl)azetidine-3-carboxamide: is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropanesulfonyl)azetidine-3-carboxamide typically involves the reaction of azetidine with cyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions: N-(Cyclopropanesulfonyl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
N-(Cyclopropanesulfonyl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(Cyclopropanesulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(Cyclopropanesulfonyl)azetidine-3-carboxylic acid
- N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide
Comparison: N-(Cyclopropanesulfonyl)azetidine-3-carboxamide is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. For example, the presence of the cyclopropanesulfonyl group enhances its stability and reactivity under certain conditions .
Properties
Molecular Formula |
C7H12N2O3S |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
N-cyclopropylsulfonylazetidine-3-carboxamide |
InChI |
InChI=1S/C7H12N2O3S/c10-7(5-3-8-4-5)9-13(11,12)6-1-2-6/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
JXWHUSFBQJQZFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC(=O)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B12073266.png)




![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)








